molecular formula C20H20N4OS B2366750 Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034233-94-6

Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2366750
CAS No.: 2034233-94-6
M. Wt: 364.47
InChI Key: UGVYAVWMPKITED-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific structural features, such as the presence of the cyclopropylpyridazinyl and piperazinyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(18-13-15-3-1-2-4-17(15)26-18)24-11-9-23(10-12-24)19-8-7-16(21-22-19)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVYAVWMPKITED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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